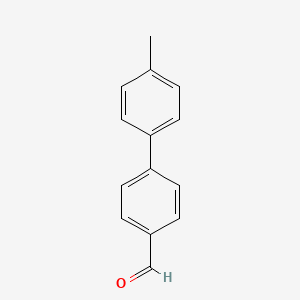

4-(4-Methylphenyl)benzaldehyde

Description

4-(4-Methylphenyl)benzaldehyde (CAS: Not explicitly provided in evidence) is a benzaldehyde derivative featuring a biphenyl structure with a methyl group at the para position of the second aromatic ring. Its molecular formula is C₁₄H₁₂O, and its molecular weight is 196.24 g/mol (calculated). This compound is characterized by a formyl group (-CHO) on one benzene ring and a 4-methylphenyl substituent on the adjacent ring, contributing to its planar aromatic system and moderate polarity.

The compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and advanced materials. For example, it serves as a precursor for synthesizing phosphonosulfonate inhibitors targeting bacterial enzymes like dehydrosqualene synthase . Its extended conjugation system also makes it relevant in optoelectronic applications, such as solvatochromic dyes .

Propriétés

IUPAC Name |

4-(4-methylphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-11-2-6-13(7-3-11)14-8-4-12(10-15)5-9-14/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCINBWXQYBLSKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80362633 | |

| Record name | 4-(4-Methylphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36393-42-7 | |

| Record name | 4-(4-Methylphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-methyl-[1,1'-biphenyl]-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Direct Synthesis via Cross-Coupling Reactions

One of the most effective and widely used methods for synthesizing 4-(4-methylphenyl)benzaldehyde involves palladium-catalyzed cross-coupling reactions, particularly the Suzuki or Buchwald-Hartwig coupling.

-

- Aryl halide (e.g., 4-chlorobenzaldehyde) is reacted with 4-methylphenylboronic acid or an equivalent aryl amine derivative.

- Catalysts such as palladium diacetate (Pd(OAc)2) with phosphine ligands (e.g., Xphos, DavePhos) are used.

- The reaction is typically conducted in the presence of a base like sodium tert-butoxide (NaOtBu) and sodium sulfate as an additive.

- Ball milling or solvent-based methods can be employed to enhance reaction efficiency.

- The reaction time is about 1 hour under milling conditions, followed by purification via flash chromatography.

-

- Yields reported are high, around 95%.

- The reaction is conducted under mild conditions (room temperature to moderate heating) with efficient catalyst turnover.

| Parameter | Details |

|---|---|

| Starting materials | 4-Chlorobenzaldehyde, 4-methylaniline |

| Catalyst | Pd(OAc)2 (2 mol%) |

| Ligands | Xphos (4 mol%), DavePhos |

| Base | NaOtBu (2 equiv.) |

| Additives | Na2SO4 (2 g) |

| Reaction medium | Ball milling or ethyl acetate/water |

| Reaction time | 1 hour milling + 2 min post-treatment |

| Yield | ~95% |

This method is well-documented in recent literature and patents focusing on Buchwald-Hartwig amination and related cross-coupling techniques.

Vilsmeier-Haack Formylation of 4,4'-Dimethylbiphenyl Derivatives

Another approach involves the Vilsmeier-Haack reaction, which introduces the formyl group onto a biphenyl scaffold.

-

- Starting from 4,4'-dimethyltriphenylamine or related biphenyl compounds, the Vilsmeier-Haack reagent (formed from POCl3 and DMF) is used to selectively formylate the aromatic ring.

- This method allows the synthesis of this compound derivatives with good regioselectivity.

-

- High specificity for formylation at the para position relative to the methyl group.

- Useful for synthesizing analogs with additional functional groups.

Oxidation of 4-(4-Methylphenyl)methyl Alcohols

Oxidation of the corresponding benzyl alcohol derivatives is a classical route to aldehydes.

-

- 4-(4-Methylphenyl)methyl alcohol is oxidized to the aldehyde using oxidants such as manganese dioxide, PCC (pyridinium chlorochromate), or catalytic systems involving metal catalysts.

- Reaction conditions are mild to avoid overoxidation to carboxylic acids.

-

- High yields up to 100% have been reported depending on the oxidant and conditions used.

-

- This method is straightforward but requires the prior synthesis or availability of the benzyl alcohol precursor.

Catalytic Carbonylation of 4-Methylthiobenzene Derivatives

Though more specific to 4-(methylthio)benzaldehyde, catalytic carbonylation methods can be adapted for related compounds.

-

- Using a catalyst system composed of titanium and zirconium chlorides (SZTA catalyst), 4-methylthiobenzene derivatives undergo carbonylation under CO pressure (0.5–5 MPa) at 70–90 °C.

- The reaction is followed by hydrolysis to yield the aldehyde.

-

- Yields of up to 96% have been reported on a multigram scale.

- The process is noted for low raw material costs and environmental benefits.

Schiff Base Formation as a Derivative Route

This compound can be used as a precursor in Schiff base synthesis, indicating its availability and reactivity.

-

- The aldehyde reacts with various amines under reflux in methanol with catalytic acid to form imines (Schiff bases).

- This confirms the aldehyde's purity and suitability for further synthetic applications.

Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Palladium-catalyzed coupling | 4-Chlorobenzaldehyde + 4-methylaniline | Pd(OAc)2, Xphos, NaOtBu | Ball milling, RT, ~1 hr | ~95 | Efficient, mild, scalable |

| Vilsmeier-Haack formylation | 4,4'-Dimethyltriphenylamine | POCl3, DMF | Controlled temperature | High | Selective formylation on aromatic ring |

| Oxidation of benzyl alcohol | 4-(4-Methylphenyl)methyl alcohol | PCC, MnO2, or metal catalysts | Mild oxidation conditions | Up to 100 | Classical, requires alcohol precursor |

| Catalytic carbonylation | 4-Methylthiobenzene derivatives (analogous) | SZTA catalyst (TiCl4 + ZrOCl2) | 70–90 °C, CO pressure 0.5–5 MPa | ~96 | High yield, low cost, environmentally friendly |

| Schiff base formation | This compound + amines | Methanol, acid catalyst | Reflux, 7–8 hours | 68–82 | Confirms aldehyde reactivity and purity |

Analyse Des Réactions Chimiques

Types of Reactions: 4-(4-Methylphenyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid.

Reduction: It can be reduced to form the corresponding alcohol.

Substitution: The aldehyde group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophiles such as Grignard reagents can be used for substitution reactions.

Major Products:

Oxidation: 4-(4-Methylphenyl)benzoic acid.

Reduction: 4-(4-Methylphenyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

4-(4-Methylphenyl)benzaldehyde serves as a versatile intermediate in organic synthesis. It is utilized in the production of various pharmaceuticals and agrochemicals due to its electrophilic nature.

Case Study: Synthesis of Benzylidene Derivatives

A study highlighted the use of this compound in synthesizing benzylidene derivatives through condensation reactions. These derivatives have shown potential as anti-cancer agents. The reaction typically involves the condensation of aldehydes with ketones or amines, leading to products that exhibit significant biological activity .

Photochemistry

The compound has been investigated for its photochemical properties, particularly in the context of photostability and photoisomerization.

Mechanochromic Luminescence

Research indicates that this compound exhibits mechanochromic luminescence, where its fluorescence changes under mechanical stress. This property is valuable for developing sensors and materials that respond to environmental stimuli .

Material Science

In material science, this compound is used as a building block for synthesizing polymers and other advanced materials.

Polymer Synthesis

The compound can be polymerized to create materials with specific optical properties. For instance, polymers derived from this compound have been studied for applications in optoelectronics due to their tunable luminescent properties .

Data Table: Applications Overview

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Organic Synthesis | Synthesis of benzylidene derivatives | Potential anti-cancer activity |

| Photochemistry | Mechanochromic luminescence | Changes fluorescence under mechanical stress |

| Material Science | Polymer synthesis | Tunable optical properties |

Mécanisme D'action

The mechanism of action of 4-(4-Methylphenyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. This compound can also participate in redox reactions, affecting cellular oxidative stress pathways.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Functional Comparisons

Key Observations :

Electronic Effects: The methyl group in this compound acts as an electron-donating group, enhancing the electron density of the aromatic system compared to 4-hydroxybenzaldehyde, where the hydroxyl group (-OH) introduces stronger polarity and hydrogen-bonding capability . Amino substituents (e.g., in 4-(Di-p-tolylamino)benzaldehyde) significantly alter electronic properties, enabling applications in fluorescence and charge-transfer materials .

Steric Effects :

- Bulky substituents, such as biphenyl (in 4-(4-Phenylphenyl)benzaldehyde), increase molecular rigidity and π-conjugation, favoring applications in liquid crystals .

Physicochemical Properties

- Solubility :

- This compound is sparingly soluble in water but soluble in polar aprotic solvents (e.g., DMF, DMSO) due to its aromatic structure.

- 4-Hydroxybenzaldehyde exhibits higher water solubility due to hydrogen bonding .

Activité Biologique

4-(4-Methylphenyl)benzaldehyde, also known as p-tolualdehyde, is an aromatic aldehyde with significant biological activity. This compound has been studied for its antibacterial, antifungal, and potential anticancer properties. Below, we explore its biological activities based on recent research findings.

- Chemical Formula : C14H12O

- Molecular Weight : 212.24 g/mol

- CAS Number : 123-11-5

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound was found to reduce the Minimum Inhibitory Concentration (MIC) of standard antibiotics when used in combination, enhancing their antibacterial effects.

Key Findings:

- Combination with Norfloxacin : Reduced MIC from 287 µg/mL to 256 µg/mL.

- Effect on Efflux Pumps : The compound did not significantly interfere with the NorA pump in S. aureus, which is responsible for fluoroquinolone resistance .

- Mechanism of Action : It is suggested that benzaldehyde interacts with bacterial membranes, disrupting their integrity and facilitating antibiotic penetration .

Antifungal Activity

The antifungal potential of this compound has also been assessed. In vitro tests against common fungal pathogens such as Aspergillus niger showed promising results.

Comparative Antifungal Activity:

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 100 |

| Standard Antifungal (e.g., Fluconazole) | 50 |

This data indicates that while the compound has antifungal activity, it may not be as potent as some standard antifungal agents.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : Similar to other phenolic compounds, it may disrupt the plasma membrane of bacteria and fungi, leading to cell death.

- Enzyme Inhibition : Studies have shown that derivatives of benzaldehyde can inhibit key enzymes involved in microbial metabolism, enhancing their antimicrobial effects .

- Synergistic Effects : The ability to lower the MIC of antibiotics suggests a synergistic effect when used in combination therapies .

Case Studies and Research Insights

- Study on Antimicrobial Activity : A comprehensive study synthesized various derivatives of benzaldehyde and tested their antimicrobial activities. The results indicated that modifications to the benzaldehyde structure could enhance its efficacy against both bacteria and fungi .

- Toxicity Assessment : The toxicity of this compound was evaluated using Drosophila melanogaster as a model organism. The compound exhibited moderate toxicity levels, suggesting careful consideration when used therapeutically .

- Molecular Docking Studies : Computational studies have provided insights into how this compound interacts at a molecular level with target enzymes in pathogens, revealing potential pathways for drug development .

Q & A

Q. What are the standard synthetic routes for preparing 4-(4-Methylphenyl)benzaldehyde, and how do reaction conditions influence yield?

The compound is commonly synthesized via Suzuki-Miyaura cross-coupling reactions. For example, 4-bromobenzaldehyde can react with 4-methylphenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of toluene/ethanol and aqueous Na₂CO₃ under reflux. Reaction optimization (e.g., catalyst loading, temperature, solvent ratio) is critical for yields exceeding 80% . Alternative routes include Friedel-Crafts alkylation of benzaldehyde derivatives with 4-methylbenzyl halides in the presence of Lewis acids like AlCl₃, though this may require stringent anhydrous conditions .

Q. What safety protocols should be followed when handling this compound?

- Eye/Skin Exposure: Immediately flush with water for 15 minutes and seek medical attention. Contaminated clothing must be removed and washed .

- Reactivity: Store away from oxidizing agents and strong bases due to the aldehyde group’s susceptibility to nucleophilic attack. Use inert atmospheres (N₂/Ar) for sensitive reactions .

Q. How is this compound characterized for purity and structural confirmation?

- Spectroscopy: H NMR (δ ~10 ppm for aldehyde proton), C NMR (δ ~190 ppm for carbonyl), and IR (strong C=O stretch at ~1700 cm⁻¹) are standard .

- Chromatography: HPLC or GC-MS with polar stationary phases (e.g., C18) can assess purity. Retention times should align with authentic standards .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic additions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density of the aldehyde group, predicting sites for nucleophilic attack. For example, Fukui indices identify the carbonyl carbon as the most electrophilic center, guiding rational design of Schiff base derivatives . Solvent effects (e.g., polar aprotic vs. protic) can be simulated using continuum solvation models (SMD) to optimize reaction pathways .

Q. How can contradictory data on synthesis yields from different methods be resolved?

- Comparative Analysis: Systematically vary parameters (catalyst type, solvent, temperature) across methods. For instance, Suzuki coupling () may outperform Friedel-Crafts () in reproducibility due to milder conditions.

- Kinetic Studies: Monitor reaction progress via in-situ techniques (e.g., FT-IR or Raman spectroscopy) to identify rate-limiting steps or side reactions (e.g., aldol condensation) .

Q. What strategies optimize this compound’s stability during long-term storage?

Q. How is this compound applied in designing functional materials?

- Coordination Chemistry: The aldehyde group chelates metal ions (e.g., Cu²⁺, Fe³⁺) to form MOFs or catalysts. For example, Schiff base ligands derived from this compound enhance catalytic activity in oxidation reactions .

- Photochromic Materials: Incorporation into arylaldehyde derivatives enables mechanofluorochromic behavior, useful in sensors or OLEDs. X-ray crystallography confirms π-π stacking interactions influencing emission properties .

Data Analysis and Mechanistic Studies

Q. What analytical techniques resolve ambiguities in reaction mechanisms involving this compound?

- Isotopic Labeling: O-labeled H₂O traces aldehyde oxidation pathways.

- Mass Spectrometry: HRMS identifies transient intermediates (e.g., gem-diols in aqueous media) .

- Kinetic Isotope Effects (KIE): Compare to distinguish between concerted (small KIE) and stepwise mechanisms (large KIE) in nucleophilic additions .

Q. How does steric hindrance from the 4-methyl group influence regioselectivity in electrophilic substitution?

The methyl group acts as an ortho/para-directing substituent but sterically blocks ortho positions. Computational models (e.g., molecular electrostatic potential maps) and experimental data (NOESY NMR) show para-substitution dominates in reactions like nitration or halogenation .

Q. What role does this compound play in biological studies?

- Antimicrobial Screening: Derivatives inhibit bacterial enzymes (e.g., dehydrosqualene synthase in Staphylococcus aureus) by mimicking substrate structures. MIC assays and molecular docking validate target interactions .

- Anticancer Probes: Schiff bases derived from this compound exhibit cytotoxicity via ROS generation. Flow cytometry (Annexin V/PI staining) quantifies apoptosis in cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.